methyl 3-cyclopropyl-5-methoxybenzoate
Overview
Description
methyl 3-cyclopropyl-5-methoxybenzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-cyclopropyl-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 3-cyclopropyl-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 3-cyclopropyl-5-hydroxybenzoic acid.
Reduction: 3-cyclopropyl-5-methoxybenzyl alcohol.
Substitution: 3-bromo-5-methoxybenzoic acid derivatives.
Scientific Research Applications
methyl 3-cyclopropyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester depends on its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The methoxy and cyclopropyl groups can enhance its binding affinity to specific targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but lacks the cyclopropyl group.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Contains additional methoxy groups on the benzene ring.
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5-methoxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-9(8-3-4-8)5-10(7-11)12(13)15-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
KOWSIHWWEXKBLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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